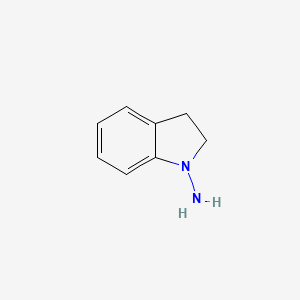

1-Aminoindoline

Descripción general

Descripción

1-Aminoindoline, also known as indolin-1-amine, is a chemical compound with the molecular formula C8H10N2 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of this compound derivatives has been achieved through Rhodium (III)-catalyzed C–H functionalization followed by intramolecular annulation reactions between hydrazines and sulfoxonium ylides . This protocol leads to the efficient formation of 1-aminoindole derivatives with a broad substrate scope .Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms . The molecular weight of this compound is 134.18 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 134.18 . Other physical and chemical properties such as melting point, boiling point, and density are not well-documented in the available literature.Aplicaciones Científicas De Investigación

Synthesis and Characterization

1-Aminoindoline derivatives, such as 1-amino-2-methylindoline, are used in the synthesis of various heterocyclic compounds. These compounds, including 1-amino-2-methylindole and azo(2-methyl)indoline, are produced through reactions with monochloramine and characterized for their structural properties. This research explores the formation and properties of such derivatives, highlighting the diversity in potential applications in chemistry and pharmacology (Peyrot et al., 2001).

DNA Alkylation and Gene Expression

Studies have shown that aminoindoline compounds, which alkylate DNA in the minor groove, can significantly affect gene expression. For instance, they have been observed to impact the expression of the protooncogene c-myc, suggesting potential applications in cancer research and therapy (Nelson et al., 2005).

Bioactivity of Isoindolinone Derivatives

The isoindolin-1-one framework, closely related to aminoindolines, is found in a range of natural compounds with diverse biological activities. These compounds hold therapeutic potential for various chronic diseases, and recent advancements in synthetic methods have broadened the scope of their applications in medicinal chemistry (Upadhyay et al., 2020).

Photorelease of Neuroactive Amino Acids

1-Acyl-7-nitroindolines, derivatives of aminoindoline, have been used for the rapid photorelease of neuroactive amino acids like L-glutamate in biological experiments. This application is crucial for understanding neuronal functions and can aid in neurological research (Papageorgiou et al., 2004).

Catalytic Asymmetric Construction

In drug discovery, the catalytic asymmetric construction of aminoindoline scaffolds is significant. Recent research has demonstrated the synthesis of chiral 3-aminoindolines with high yield and enantioselectivity, indicating their potential in developing new pharmaceuticals (Wang et al., 2022).

C-H Activation/Cyclative Capture

The development of this compound derivatives has been enhanced by Rh(III)-catalyzed C-H activation/cyclative capture approaches. This method enables the direct access to a broad range of 1-aminoindolines under mild conditions, which is crucial for synthetic chemistry (Zhao et al., 2015).

Antitubulin Agents

Aminoindoline derivatives, specifically 7-aroyl-aminoindoline-1-sulfonamides, have shown promising activity as inhibitors of tubulin polymerization. This indicates potential applications in cancer treatment, as these compounds can effectively inhibit cancer cell growth (Chang et al., 2006).

Safety and Hazards

Safety measures for handling 1-Aminoindoline include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas . It’s also advised to prevent further spillage or leakage if it is safe to do so and to avoid letting the chemical enter drains .

Propiedades

IUPAC Name |

2,3-dihydroindol-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-10-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFGGJFWKXTOGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375420 | |

| Record name | 1-AMINOINDOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7633-56-9 | |

| Record name | 1-AMINOINDOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

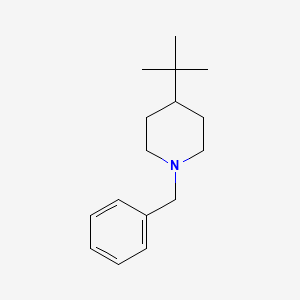

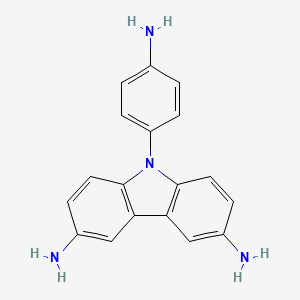

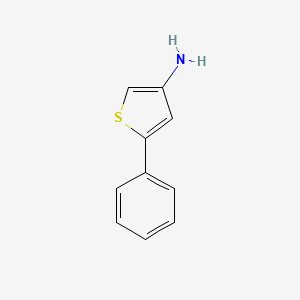

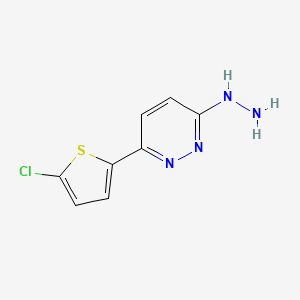

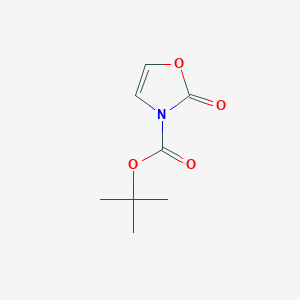

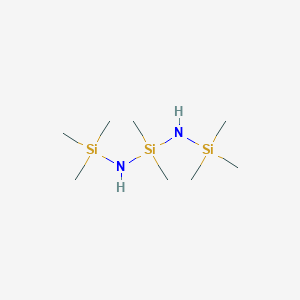

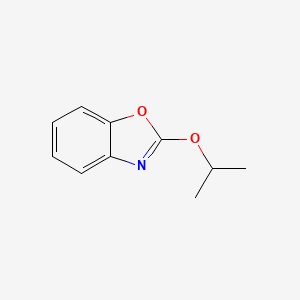

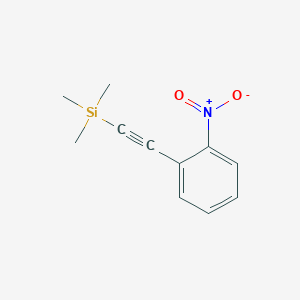

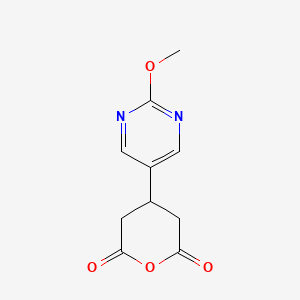

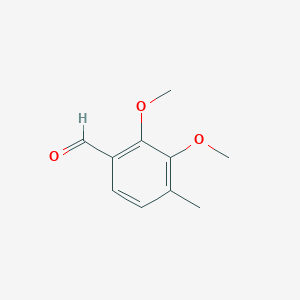

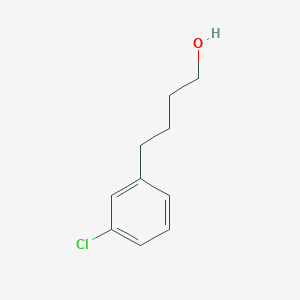

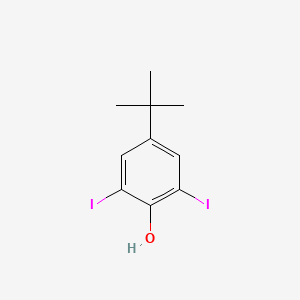

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.